molecular formula C23H22FN3O3 B10996937 N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10996937
M. Wt: 407.4 g/mol
InChI Key: KOULSOZCIXAJRD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. The process may start with the preparation of the core indole structure, followed by the introduction of the fluoro group and the acetylphenyl moiety. Common reagents and catalysts used in these reactions include:

    Indole synthesis: Fischer indole synthesis or Bartoli indole synthesis.

    Fluorination: Electrophilic fluorination using reagents like Selectfluor.

    Amide bond formation: Coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or PCC.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: (without the fluoro group).

    N-(3-acetylphenyl)-4-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: (with a chloro group instead of fluoro).

Uniqueness

The presence of the fluoro group in N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to certain biological targets.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H22FN3O3/c1-14(28)15-3-2-4-17(11-15)25-22(29)7-8-23(30)27-10-9-21-19(13-27)18-12-16(24)5-6-20(18)26-21/h2-6,11-12,26H,7-10,13H2,1H3,(H,25,29)

InChI Key

KOULSOZCIXAJRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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